L-Gulonic acid, gamma-lactone

Description

Properties

IUPAC Name |

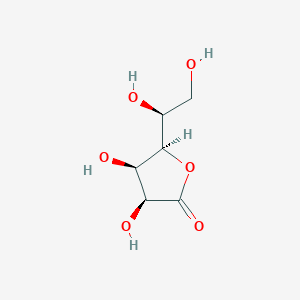

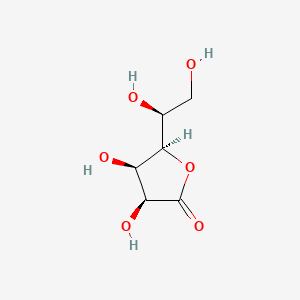

(3S,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-SKNVOMKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331407 | |

| Record name | L-Gulonolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Gulonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1128-23-0 | |

| Record name | Reduced ascorbate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Gulono-gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Gulonolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-GULONO-.GAMMA.-LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56830VTX9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Gulonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Gulonic Acid, Gamma-Lactone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, biological significance, and experimental protocols related to L-Gulonic acid, gamma-lactone.

Chemical and Physical Properties

This compound, also known as L-Gulono-1,4-lactone, is a naturally occurring furanose form of gulonolactone.[1][2][3] It is a crucial intermediate in the biosynthesis of ascorbic acid (Vitamin C) in many organisms.[1][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₆ | [2][6][7][8] |

| Molecular Weight | 178.14 g/mol | [2][6][7][8] |

| Appearance | White solid | [1][9] |

| Melting Point | 187-190 °C (lit.) | [1][6][7][8] |

| Boiling Point | 230.35 °C (rough estimate) | [1][6] |

| Solubility | Soluble in water.[6][9] Soluble in DMSO (36 mg/mL).[5] | [5][6][9] |

| Optical Activity | [α]¹⁹/D +55°, c = 4 in H₂O | [8] |

| Storage Temperature | 2-8°C | [1][8] |

Table 2: Spectroscopic and Other Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 1128-23-0 | [2][7][8] |

| PubChem CID | 439373 | [2] |

| InChI Key | SXZYCXMUPBBULW-SKNVOMKLSA-N | [2][8] |

| SMILES | C(--INVALID-LINK--O1)O)O">C@@HO)O | [2] |

Biological Significance and Metabolic Pathways

This compound is a key metabolite in the uronic acid pathway, an alternative route for glucose metabolism.[10][11][12] This pathway is significant for the synthesis of glucuronic acid, which is essential for detoxification processes, and for the production of pentoses.[11][12][13]

The most critical role of this compound is as a direct precursor to L-ascorbic acid (Vitamin C) in animals and plants.[1][4][14] The final step in ascorbate biosynthesis in many animals is the oxidation of L-Gulono-1,4-lactone by the enzyme L-gulonolactone oxidase (GULO).[15][16][17] Humans and some other primates lack a functional GULO enzyme, making dietary intake of Vitamin C essential.[18][19][20]

Caption: Simplified pathway of L-Ascorbic Acid biosynthesis from D-Glucuronate.

Experimental Protocols

3.1. Synthesis of this compound from L-Ascorbic Acid

This protocol describes the hydrogenation of L-ascorbic acid to produce this compound.

Materials:

-

L-Ascorbic acid

-

10% Palladium on carbon (Pd/C) catalyst

-

Deionized water

-

Parr hydrogenator or similar hydrogenation apparatus

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Dissolve L-ascorbic acid (e.g., 83.9 g, 0.477 mol) in deionized water (e.g., 600 mL).[1]

-

Carefully add 10% Pd/C catalyst (e.g., 8.3 g) to the solution.[1]

-

Transfer the mixture to a Parr hydrogenator.

-

Hydrogenate the mixture at a sustained hydrogen pressure (e.g., 48 psi) and controlled temperature (e.g., 18°C) for an extended period (e.g., 62 hours), monitoring for the cessation of hydrogen uptake.[1]

-

Upon completion, carefully vent the hydrogenator and purge with an inert gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.[1]

-

Dry the resulting solid in a vacuum oven at 50°C for 18 hours to remove residual solvent.[1]

Caption: Experimental workflow for the synthesis of this compound.

3.2. Assay for L-Gulono-1,4-lactone Oxidase (GULO) Activity

This protocol outlines a method to measure the enzymatic activity of GULO by quantifying the production of L-ascorbic acid.

Materials:

-

Purified enzyme solution

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Reduced glutathione (50 mM)

-

L-Gulono-1,4-lactone (L-GulL) substrate solution (200 mM)

-

Trichloroacetic acid (TCA), 50%

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., HILIC)

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 50 mM reduced glutathione, and 200 mM L-GulL.[18]

-

Initiate the reaction by adding an aliquot of the purified enzyme solution to a final volume of 1 mL.[18]

-

Incubate the reaction mixture at 37°C for 20 minutes.[18]

-

Stop the reaction by adding 0.1 mL of 50% TCA.[18]

-

Incubate the mixture on ice for 20 minutes to precipitate proteins.[18]

-

Centrifuge at 13,000 x g for 15 minutes to pellet the precipitated protein.[18]

-

Analyze the supernatant by HPLC to detect and quantify the L-ascorbic acid produced.[18]

-

A control reaction with boiled enzyme should be run in parallel to account for any non-enzymatic conversion.

Applications in Research and Drug Development

This compound serves as a valuable compound in several scientific and industrial domains:

-

Organic Synthesis: It is a vital building block for creating complex molecules and advanced materials.[9]

-

Pharmaceutical Precursors: The compound plays a role in the synthesis of pharmaceutical precursors, aiding in drug development.[4][9] Its antioxidant properties are also being explored in drug formulations for conditions related to oxidative stress.[4]

-

Vitamin C Synthesis: It is widely used as a precursor in the industrial synthesis of Vitamin C.[4][7]

-

Research and Development: In R&D, it is utilized to explore new chemical reactions and develop novel compounds.[9]

-

Food and Cosmetics: It can be used as a food additive to increase Vitamin C content and in cosmetic formulations for its antioxidant capabilities.[4]

References

- 1. L(+)-Gulonic acid gamma-lactone | 1128-23-0 [chemicalbook.com]

- 2. This compound | C6H10O6 | CID 439373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. goldbio.com [goldbio.com]

- 4. chemimpex.com [chemimpex.com]

- 5. selleckchem.com [selleckchem.com]

- 6. chembk.com [chembk.com]

- 7. Page loading... [wap.guidechem.com]

- 8. L -Gulonic acid g-lactone 95 1128-23-0 [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. microbenotes.com [microbenotes.com]

- 11. quora.com [quora.com]

- 12. youtube.com [youtube.com]

- 13. koracademy.com [koracademy.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Vitamin C - Wikipedia [en.wikipedia.org]

- 16. Ascorbic acid synthesis due to L-gulono-1,4-lactone oxidase expression enhances NO production in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Characterization of Two Arabidopsis L-Gulono-1,4-lactone Oxidases, AtGulLO3 and AtGulLO5, Involved in Ascorbate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Characterization of a L-Gulono-1,4-Lactone Oxidase Like Protein in the Floral Nectar of Mucuna sempervirens, Fabaceae [frontiersin.org]

L-Gulonic Acid, Gamma-Lactone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, stereochemistry, physicochemical properties, and biological significance of L-Gulonic acid, gamma-lactone. It includes detailed experimental protocols and visual diagrams to support research and development activities.

Core Structure and Stereochemistry

This compound, also known as L-Gulono-1,4-lactone, is a naturally occurring furanose form of a gulonolactone with the molecular formula C₆H₁₀O₆ and a molecular weight of 178.14 g/mol .[1] Its IUPAC name is (3S,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one.[1][2] The "L" designation in its name signifies the stereochemical configuration at the C5 atom, which is crucial for its biological activity. The molecule contains a five-membered lactone ring (a cyclic ester), which is the gamma-lactone form.

The stereochemistry of this compound is fundamental to its role as a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in most animals and plants.[3][4] The specific spatial arrangement of its hydroxyl groups is recognized by the enzyme L-gulonolactone oxidase.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₆H₁₀O₆ | [5] |

| Molecular Weight | 178.14 g/mol | [1][5] |

| CAS Number | 1128-23-0 | [5][6] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 182-190 °C | [6] |

| Boiling Point | 467.9 °C (Predicted) | [7] |

| Optical Rotation [α]D²⁰ | +51° to +58° (c=4 in H₂O) | [6] |

| Solubility | Soluble in water | [8][9] |

| LogP | -2.571 | [1] |

Biological Significance: The Ascorbic Acid Biosynthesis Pathway

This compound is a critical precursor in the biosynthesis of L-ascorbic acid (Vitamin C).[10] In animals that can synthesize their own Vitamin C, this pathway typically occurs in the liver. The final step of this pathway is the oxidation of L-Gulono-1,4-lactone to L-ascorbic acid, a reaction catalyzed by the enzyme L-gulonolactone oxidase (GULO).[11][12] Humans and other primates, as well as guinea pigs, lack a functional GULO enzyme due to genetic mutations, and therefore must obtain Vitamin C from their diet.[13][14]

The simplified biosynthesis pathway is illustrated below:

Caption: The final steps of the L-ascorbic acid biosynthesis pathway.

Experimental Protocols

Synthesis of this compound from L-Ascorbic Acid

This protocol describes the catalytic hydrogenation of L-ascorbic acid to produce this compound.

Materials:

-

L-Ascorbic acid

-

10% Palladium on carbon (Pd/C) catalyst

-

Deionized water

-

Parr hydrogenator or similar hydrogenation apparatus

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Dissolve L-ascorbic acid in deionized water in a suitable reaction vessel.

-

Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically around 10% by weight of the L-ascorbic acid.

-

Place the reaction vessel in a Parr hydrogenator.

-

Pressurize the system with hydrogen gas to approximately 40-50 psi.

-

Maintain the reaction at room temperature with vigorous stirring for 48-72 hours. Monitor the reaction progress by thin-layer chromatography or high-performance liquid chromatography.

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite or a suitable filter paper to remove the Pd/C catalyst. Wash the catalyst with a small amount of deionized water to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a syrup or a solid residue.

-

Dry the resulting product in a vacuum oven at a temperature of 40-50 °C until a constant weight is achieved. The final product is this compound, which should be an off-white to white solid.

Enzymatic Assay of L-Gulonolactone Oxidase

This protocol outlines a method to determine the activity of L-gulonolactone oxidase by monitoring the formation of hydrogen peroxide, a byproduct of the reaction.

Materials:

-

L-Gulono-1,4-lactone (substrate)

-

Source of L-gulonolactone oxidase (e.g., rat liver microsomes)

-

Phosphate buffer (pH 7.0-7.4)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or another suitable H₂O₂ indicator)

-

Microplate reader capable of fluorescence measurement (excitation ~530-560 nm, emission ~590 nm for Amplex Red)

Procedure:

-

Prepare a stock solution of L-Gulono-1,4-lactone in phosphate buffer.

-

Prepare a reaction mixture in a microplate well containing phosphate buffer, HRP, and Amplex Red reagent.

-

Add the enzyme source (e.g., microsomal fraction) to the reaction mixture.

-

Initiate the reaction by adding the L-Gulono-1,4-lactone stock solution to the wells.

-

Immediately place the microplate in the reader and measure the increase in fluorescence over time at a constant temperature (e.g., 37 °C).

-

The rate of increase in fluorescence is directly proportional to the rate of hydrogen peroxide production and thus to the activity of L-gulonolactone oxidase.

-

A standard curve using known concentrations of hydrogen peroxide should be prepared to quantify the enzyme activity.

Logical Workflow for Stereochemical Determination

The stereochemistry of this compound can be confirmed through a combination of analytical techniques. The logical workflow for this determination is outlined below.

Caption: Workflow for the determination of the stereochemistry of this compound.

References

- 1. This compound | C6H10O6 | CID 439373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Growth and Antioxidant-Related Effects of the Reestablished Ascorbic Acid Pathway in Zebrafish (Danio rerio) by Genomic Integration of L-Gulonolactone Oxidase From Cloudy Catshark (Scyliorhinus torazame) [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Ascorbic acid synthesis due to L-gulono-1,4-lactone oxidase expression enhances NO production in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-グロンγ-ラクトン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. chembk.com [chembk.com]

- 10. L-gulonolactone_oxidase [bionity.com]

- 11. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]

- 12. L-gulono-γ-lactone Oxidase, the Key Enzyme for L-Ascorbic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. grokipedia.com [grokipedia.com]

- 14. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to L-Gulonic acid, gamma-lactone (CAS 1128-23-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Gulonic acid, gamma-lactone (CAS: 1128-23-0), also known as L-Gulono-1,4-lactone, is a pivotal endogenous metabolite primarily recognized for its role as the direct precursor to L-ascorbic acid (Vitamin C) in most animals. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and biological significance. Detailed experimental protocols for its analysis and use in enzymatic assays are presented, alongside a discussion of its applications as a chiral building block in synthetic chemistry. This document aims to serve as a thorough resource for researchers and professionals in the fields of biochemistry, drug development, and synthetic organic chemistry.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is a furanose-form of gulonolactone with an L-configuration.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₆ | [1] |

| Molecular Weight | 178.14 g/mol | [1] |

| CAS Number | 1128-23-0 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 187-190 °C | [2] |

| Solubility | Soluble in water. Sparingly soluble in methanol. Slightly soluble in DMSO (36 mg/mL). | [2][3] |

| Optical Rotation | [α]D²⁰ = +51° to +58° (c=4 in H₂O) | |

| logP | -2.571 | [1] |

| pKa (strongest acidic) | 11.62 (Predicted) |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR (600 MHz, D₂O, pH 7.4): The proton NMR spectrum displays a complex pattern of overlapping multiplets in the range of 3.6 to 4.8 ppm, consistent with the protons on the lactone ring and the dihydroxyethyl side chain.[1][4]

¹³C NMR: The carbon NMR spectrum shows six distinct signals corresponding to the six carbon atoms in the molecule.

FT-IR (KBr Pellet): The infrared spectrum exhibits characteristic absorption bands for hydroxyl (-OH) groups, the lactone carbonyl (C=O) group (typically around 1775-1725 cm⁻¹), and C-O stretching vibrations.[1][5]

Mass Spectrometry (GC-MS): The mass spectrum shows a fragmentation pattern that can be used for its identification. Key fragments often arise from the loss of water and cleavage of the lactone ring.[1]

Synthesis of this compound

A common and convenient method for the synthesis of L-Gulono-1,4-lactone is the stereoselective catalytic reduction of L-ascorbic acid.[6][7]

Experimental Protocol: Catalytic Hydrogenation of L-Ascorbic Acid

This protocol provides a general procedure for the synthesis of this compound from L-ascorbic acid.

Materials:

-

L-Ascorbic acid

-

10% Palladium on carbon (Pd/C) catalyst

-

Deionized water

-

Parr hydrogenator or similar hydrogenation apparatus

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Dissolve L-ascorbic acid in deionized water in a suitable reaction vessel for the hydrogenation apparatus.

-

Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically around 10% by weight relative to the L-ascorbic acid.

-

Place the reaction vessel in the Parr hydrogenator.

-

Pressurize the apparatus with hydrogen gas to approximately 40-50 psi.

-

Stir the reaction mixture vigorously at room temperature for 48-72 hours.

-

Upon completion of the reaction (which can be monitored by techniques like TLC or HPLC), carefully vent the hydrogen gas from the apparatus.

-

Filter the reaction mixture through a pad of Celite or a suitable filter paper to remove the Pd/C catalyst.

-

Wash the catalyst on the filter with a small amount of deionized water to recover any remaining product.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

The resulting solid is this compound. The product can be further purified by recrystallization if necessary.

Biological Role and Signaling Pathway

The primary and most well-documented biological role of this compound is as the terminal precursor in the biosynthesis of L-ascorbic acid (Vitamin C) in most vertebrates.[8] Humans, other primates, and guinea pigs lack the functional enzyme L-gulonolactone oxidase (GULO) and therefore cannot synthesize their own Vitamin C, making it an essential dietary nutrient.[1]

The biosynthesis of L-ascorbic acid from D-glucose involves several enzymatic steps. The final step is the oxidation of L-Gulono-1,4-lactone to 2-keto-L-gulono-gamma-lactone, which then spontaneously tautomerizes to L-ascorbic acid.[1] This reaction is catalyzed by L-gulonolactone oxidase, a flavoprotein that uses FAD as a cofactor.[1]

Experimental Protocols

L-gulonolactone oxidase (GULO) Activity Assay

This protocol describes a method to determine the activity of L-gulonolactone oxidase by measuring the formation of L-ascorbic acid.

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

Sodium citrate (50 mM)

-

Dithiothreitol (DTT, 1 mM)

-

Flavin adenine dinucleotide (FAD, 10 µM)

-

L-Gulono-1,4-lactone (substrate, 2.5 mM)

-

Enzyme source (e.g., purified recombinant GULO, tissue homogenate)

-

Trichloroacetic acid (TCA)

-

Ascorbic acid assay kit or HPLC with a suitable column for ascorbic acid detection

-

Microcentrifuge

-

Incubator or water bath at 37 °C

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, sodium citrate, DTT, and FAD.

-

Add the enzyme source to the reaction mixture.

-

Initiate the reaction by adding the substrate, L-Gulono-1,4-lactone.

-

Incubate the reaction mixture at 37 °C with vigorous shaking for a defined period (e.g., 15 minutes).

-

Stop the reaction by adding TCA to a final concentration of 5%.

-

Centrifuge the mixture at high speed (e.g., 15,000 x g) for 15 minutes at 4 °C to pellet any precipitated protein.

-

Carefully collect the supernatant.

-

Quantify the amount of L-ascorbic acid produced in the supernatant using a colorimetric ascorbic acid assay kit or by HPLC analysis.

-

A control reaction without the enzyme or without the substrate should be run in parallel to account for any non-enzymatic conversion or background absorbance.

-

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 nmol of ascorbic acid per minute under the specified assay conditions.

Applications in Research and Drug Development

Chiral Precursor in Organic Synthesis

This compound, with its multiple stereocenters, is a valuable chiral building block in organic synthesis. The "chiral pool" is a collection of abundant, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex molecules.[9][10] Lactones, in general, are important intermediates in the synthesis of various pharmaceuticals, including prostaglandins and antiviral agents.[11][12]

While specific examples of this compound being a direct precursor to a marketed drug are not widely documented in the readily available literature, its structural features make it a potential starting material for the synthesis of other complex chiral molecules, such as iminosugars, which are known for their therapeutic properties.[13][14]

Conclusion

This compound is a fundamentally important molecule in the biochemistry of most animals as the immediate precursor to Vitamin C. Its well-defined chemical structure and stereochemistry also make it a valuable compound for synthetic chemists. This guide has provided a detailed overview of its properties, synthesis, biological role, and key experimental procedures. For researchers in drug discovery and development, this compound represents a readily available chiral starting material with the potential for the synthesis of novel and complex bioactive molecules. Further exploration of its synthetic utility is a promising area for future research.

References

- 1. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000150) [hmdb.ca]

- 5. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000190) [hmdb.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Characterization of a L-Gulono-1,4-Lactone Oxidase Like Protein in the Floral Nectar of Mucuna sempervirens, Fabaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. l-Ascorbic Acid Biosynthesis in Higher Plants from l-Gulono-1, 4-lactone and l-Galactono-1, 4-lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of L-Gulonic Acid, Gamma-Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Gulonic acid, gamma-lactone, a critical intermediate in the biosynthesis of L-ascorbic acid (Vitamin C), plays a pivotal role in the metabolic pathways of a diverse range of organisms. While essential for most plants and animals, the ability to synthesize this vital compound has been lost in some species, including humans, making dietary intake of Vitamin C indispensable. This technical guide provides an in-depth exploration of the core biosynthetic pathways of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved metabolic and regulatory networks. Understanding these pathways is not only fundamental to the study of metabolism and evolution but also holds significant implications for drug development, nutritional science, and biotechnology.

Biosynthesis Pathways of this compound

The biosynthesis of this compound is a key step in the production of ascorbic acid. The pathways vary across different biological kingdoms, primarily categorized into the animal, plant, and bacterial routes.

The Animal Pathway

In most animals, the synthesis of L-ascorbic acid originates from D-glucose. The final step in this pathway is the oxidation of L-gulono-1,4-lactone to 2-keto-L-gulono-γ-lactone, which then spontaneously isomerizes to L-ascorbic acid. This crucial oxidation is catalyzed by the enzyme L-gulono-1,4-lactone oxidase (GULO), a microsomal flavoenzyme.[1] A notable exception is found in humans, other primates, and guinea pigs, where a non-functional GULO gene prevents the endogenous synthesis of Vitamin C.[2][3] The primary site of this biosynthesis in mammals that can produce vitamin C is the liver.[4]

The key enzymatic steps in the animal pathway are:

-

D-Glucuronic acid to L-Gulonic acid: D-glucuronic acid is reduced to L-gulonic acid by the enzyme glucuronate reductase.

-

L-Gulonic acid to L-Gulono-1,4-lactone: L-gulonic acid is then converted to its gamma-lactone form, L-gulono-1,4-lactone, by a lactonase.

-

L-Gulono-1,4-lactone to 2-keto-L-gulono-γ-lactone: This is the final and rate-limiting step, catalyzed by L-gulono-1,4-lactone oxidase (GULO), which utilizes FAD as a cofactor.[5]

-

2-keto-L-gulono-γ-lactone to L-Ascorbic acid: This final conversion occurs spontaneously.

The Plant Pathway (Smirnoff-Wheeler Pathway)

Plants primarily synthesize ascorbic acid via the Smirnoff-Wheeler pathway, which also starts from hexose sugars but follows a different route compared to animals.[6] This pathway is the dominant route in photosynthetic tissues.[6] A key difference is the final enzymatic step, which is catalyzed by L-galactono-1,4-lactone dehydrogenase (GLDH), an enzyme located in the inner mitochondrial membrane, rather than GULO.[1][7]

The main steps of the Smirnoff-Wheeler pathway are:

-

D-Glucose-6-phosphate to D-Fructose-6-phosphate.

-

D-Fructose-6-phosphate to D-Mannose-6-phosphate.

-

D-Mannose-6-phosphate to D-Mannose-1-phosphate.

-

D-Mannose-1-phosphate to GDP-D-mannose.

-

GDP-D-mannose to GDP-L-galactose.

-

GDP-L-galactose to L-Galactose-1-phosphate.

-

L-Galactose-1-phosphate to L-Galactose.

-

L-Galactose to L-Galactono-1,4-lactone.

-

L-Galactono-1,4-lactone to L-Ascorbic acid: This final step is catalyzed by L-galactono-1,4-lactone dehydrogenase (GLDH).[8]

Plants also have alternative pathways for ascorbate biosynthesis, including the L-gulose, D-galacturonate, and myo-inositol pathways, which can converge at the level of L-gulono-1,4-lactone.[9]

The Bacterial Pathway

Bacteria employ several pathways for the production of ascorbic acid precursors, with the synthesis of 2-keto-L-gulonic acid (2-KGA) being of significant industrial importance as it is a direct precursor to Vitamin C.[10] A common industrial method is a two-step fermentation process.[11] In the first step, Gluconobacter oxydans converts D-sorbitol to L-sorbose. The second step involves a mixed culture of Ketogulonicigenium vulgare and a companion bacterium (e.g., Bacillus megaterium) to convert L-sorbose to 2-KGA.[10] An alternative route involves the direct production of 2-KGA from D-glucose by engineered Erwinia herbicola or other microorganisms.[12]

Quantitative Data on L-gulono-1,4-lactone Oxidase

The enzymatic properties of L-gulono-1,4-lactone oxidase (GULO) vary across different species. Understanding these differences is crucial for comparative biochemistry and potential biotechnological applications.

| Organism | Tissue | Apparent Km (mM) for L-gulono-1,4-lactone | Optimal pH | Optimal Temperature (°C) | Reference |

| Rat (Rattus norvegicus) | Liver | 0.06 - 0.13 | 7.4 - 8.5 | ~37 | [5] |

| Chicken (Gallus gallus) | Kidney | 0.22 | 7.7 | ~45 | [13] |

| Goat (Capra hircus) | Liver | 0.05 | 7.5 | ~37 | [5] |

| Pig (Sus scrofa) | Liver | - | 7.4 | ~37 | [14] |

| Grifola frondosa (Mushroom) | Fruit body | 24 | ~7.0 | 45 | [15] |

Note: '-' indicates data not specified in the cited source. Km values can vary depending on assay conditions.

Experimental Protocols

Detailed methodologies are essential for the accurate study of the this compound biosynthesis pathway. Below are protocols for key experiments.

Protocol 1: Assay for L-gulono-1,4-lactone Oxidase Activity

This protocol is adapted from a method used for swine liver and can be modified for other tissues.[14]

Principle: The activity of L-gulono-1,4-lactone oxidase is determined by measuring the rate of L-ascorbic acid formation from its substrate, L-gulono-1,4-lactone.

Materials:

-

Tissue homogenate (e.g., liver microsomes)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

L-gulono-1,4-lactone solution (substrate)

-

Reduced glutathione (GSH)

-

Metaphosphoric acid (for stopping the reaction)

-

HPLC system with a C18 column and electrochemical detector for ascorbic acid quantification

Procedure:

-

Prepare tissue homogenate in cold potassium phosphate buffer.

-

Set up the reaction mixture in a microcentrifuge tube:

-

Tissue homogenate (e.g., 100 µL)

-

Potassium phosphate buffer (to a final volume of 500 µL)

-

GSH (final concentration, e.g., 5 mM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding L-gulono-1,4-lactone solution (final concentration, e.g., 10 mM).

-

Incubate at 37°C for a specific time (e.g., 15-30 minutes).

-

Stop the reaction by adding an equal volume of cold metaphosphoric acid (e.g., 10%).

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for L-ascorbic acid concentration using HPLC.

-

Calculate enzyme activity based on the amount of ascorbic acid produced per unit time per milligram of protein.

Protocol 2: Assay for L-galactono-1,4-lactone Dehydrogenase Activity

This protocol is commonly used for plant mitochondrial extracts.[7]

Principle: The activity of L-galactono-1,4-lactone dehydrogenase is measured by monitoring the reduction of cytochrome c, which is coupled to the oxidation of L-galactono-1,4-lactone.

Materials:

-

Mitochondrial protein extract

-

Tris-HCl buffer (50 mM, pH 7.5)

-

L-galactono-1,4-lactone solution (substrate)

-

Cytochrome c solution

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a cuvette:

-

Tris-HCl buffer

-

Cytochrome c (final concentration, e.g., 50 µM)

-

Mitochondrial protein extract

-

-

Equilibrate the mixture at room temperature.

-

Initiate the reaction by adding L-galactono-1,4-lactone solution (final concentration, e.g., 1 mM).

-

Immediately monitor the increase in absorbance at 550 nm (the wavelength at which reduced cytochrome c absorbs maximally) over time.

-

Calculate the rate of cytochrome c reduction using its molar extinction coefficient.

-

Express enzyme activity as µmol of cytochrome c reduced per minute per milligram of protein.

Protocol 3: Quantification of L-Gulono-1,4-lactone and Ascorbic Acid by HPLC

This protocol outlines a general approach for the simultaneous or individual quantification of L-gulono-1,4-lactone and ascorbic acid.

Principle: Reversed-phase high-performance liquid chromatography (HPLC) with UV or electrochemical detection is used to separate and quantify the compounds of interest.

Materials:

-

Sample extract (e.g., from tissue homogenate or cell culture)

-

HPLC system with a C18 column

-

Mobile phase (e.g., a buffered aqueous solution with an organic modifier like methanol or acetonitrile)

-

Standard solutions of L-gulono-1,4-lactone and L-ascorbic acid

-

Detector (UV detector at ~245 nm for ascorbic acid, or an electrochemical detector for higher sensitivity)

Procedure:

-

Prepare sample extracts by deproteinizing with an acid (e.g., metaphosphoric acid or trichloroacetic acid) and centrifuging.

-

Filter the supernatant through a 0.22 µm filter.

-

Prepare a series of standard solutions of L-gulono-1,4-lactone and L-ascorbic acid of known concentrations.

-

Inject the standards and samples onto the equilibrated HPLC column.

-

Elute the compounds with the mobile phase at a constant flow rate.

-

Detect the compounds using the appropriate detector.

-

Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to those of the standards.

-

Construct a calibration curve from the standard solutions to determine the concentration of the analytes in the samples.

Regulation of this compound Biosynthesis

The biosynthesis of L-gulono-1,4-lactone and subsequently ascorbic acid is a regulated process. In animals, the expression of the GULO gene can be influenced by developmental stage and hormonal factors.[16] For instance, in Persian sturgeon, GULO mRNA expression is highest during the embryonic stage.[16] In plants, the Smirnoff-Wheeler pathway is regulated by factors such as light, temperature, and plant hormones, which affect the expression of the biosynthetic genes.[17]

Conclusion

The biosynthesis of this compound is a fundamental metabolic process with significant variations across the tree of life. The pathways in animals, plants, and bacteria, while ultimately leading to the vital antioxidant L-ascorbic acid, utilize distinct enzymatic machinery and regulatory mechanisms. For researchers in drug development and nutritional science, a thorough understanding of these pathways, supported by robust quantitative data and standardized experimental protocols, is essential. The provided diagrams and information serve as a comprehensive resource to facilitate further investigation into this critical area of biochemistry, with the potential to inform the development of novel therapeutics, enhance crop nutritional value, and optimize industrial biotechnological processes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | Characterization of a L-Gulono-1,4-Lactone Oxidase Like Protein in the Floral Nectar of Mucuna sempervirens, Fabaceae [frontiersin.org]

- 3. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Vitamin C Content in Fruits: Biosynthesis and Regulation [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. l-Galactono-1,4-lactone dehydrogenase (GLDH) Forms Part of Three Subcomplexes of Mitochondrial Complex I in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Two Arabidopsis L-Gulono-1,4-lactone Oxidases, AtGulLO3 and AtGulLO5, Involved in Ascorbate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US5312741A - Process for producing 2-keto-L-gulonic acid - Google Patents [patents.google.com]

- 12. Production of 2-Keto-l-Gulonic Acid from d-Glucose by Two-Stage Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Modification of analytical procedures for determining vitamin C enzyme (L-gulonolactone oxidase) activity in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Purification and properties of L-gulono-1,4-lactone oxidase from Grifola frondosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The transcription of l-gulono-gamma-lactone oxidase, a key enzyme for biosynthesis of ascorbate, during development of Persian sturgeon Acipenser persicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Genetics aspect of vitamin C (Ascorbic Acid) biosynthesis and signaling pathways in fruits and vegetables crops - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of L-Gulonic Acid, Gamma-Lactone in Vitamin C Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of L-Gulonic acid, gamma-lactone (L-gulono-1,4-lactone) in the biosynthesis of Vitamin C (L-ascorbic acid). It covers the core biochemical pathways, enzymatic reactions, and industrial synthesis processes, presenting quantitative data and detailed experimental protocols for a comprehensive understanding.

Introduction: The Significance of L-Gulono-1,4-lactone

L-ascorbic acid, an essential nutrient for humans, is synthesized in many animals through a pathway where L-gulono-1,4-lactone serves as the direct precursor. The final and crucial step in this pathway is the enzymatic conversion of L-gulono-1,4-lactone to L-ascorbic acid. A deficiency in the enzyme responsible for this conversion, L-gulonolactone oxidase (GULO), is the reason why humans and certain other species cannot synthesize their own Vitamin C and must obtain it from their diet. Understanding the biochemistry of L-gulono-1,4-lactone is therefore fundamental to fields ranging from nutritional science to drug development and industrial biotechnology.

The Animal Biosynthesis Pathway of Vitamin C

In most vertebrates, the synthesis of L-ascorbic acid from glucose occurs primarily in the liver. The pathway culminates in the oxidation of L-gulono-1,4-lactone.

The key enzymatic step is the conversion of L-gulono-1,4-lactone to 2-keto-L-gulono-γ-lactone, which then spontaneously isomerizes to L-ascorbic acid.[1] This reaction is catalyzed by L-gulonolactone oxidase (GULO), a microsomal flavoprotein.[2]

The Key Enzyme: L-Gulonolactone Oxidase (GULO)

GULO (EC 1.1.3.8) is a flavoprotein that utilizes FAD as a cofactor.[2] In rats, the enzyme is a transmembrane protein located in the endoplasmic reticulum of liver cells.[3] Humans and other primates possess a non-functional GULO pseudogene, which is why they are unable to synthesize Vitamin C.[1]

Table 1: Kinetic Parameters of L-Gulonolactone Oxidase (GULO)

| Enzyme Source | Substrate | Km (µM) | Optimal pH | Optimal Temperature (°C) | Reference |

| Full-length rat GULO (recombinant in E. coli) | L-gulono-1,4-lactone | 53.5 ± 5 | 7.0 | 40 | [4][5] |

| C-terminal rat GULO (recombinant in E. coli) | L-gulono-1,4-lactone | 42 ± 6.3 | 6.5 | 30 | [4][5] |

Industrial Synthesis: The Reichstein Process

The Reichstein process, developed in the 1930s, is a combined chemical and microbial method for the large-scale production of Vitamin C from D-glucose.[6][7] This process remains a cornerstone of industrial Vitamin C manufacturing.

Table 2: Yields of Key Steps in the Reichstein Process

| Step | Conversion | Yield (%) | Reference |

| 1 | D-Glucose → D-Sorbitol | 100 | [8] |

| 2 | D-Sorbitol → L-Sorbose | 60-95 | [8] |

| 3-5 | L-Sorbose → 2-Keto-L-gulonic acid | ~80 | [8] |

| 6 | 2-Keto-L-gulonic acid → L-Ascorbic Acid | ~75 | [8] |

Experimental Protocols

Assay of L-Gulonolactone Oxidase (GULO) Activity

This protocol is based on the direct spectrophotometric measurement of ascorbic acid formation.

Materials:

-

Tissue homogenate or purified enzyme solution

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

L-gulono-1,4-lactone (substrate)

-

FAD (cofactor)

-

EDTA

-

Phenazine methosulfate

-

Nitro blue tetrazolium

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 10 µM FAD, 1 mM EDTA, 0.33 mM phenazine methosulfate, and 0.12 mM nitro blue tetrazolium.

-

Add the enzyme sample to the reaction mixture.

-

Initiate the reaction by adding 2.5 mM L-gulono-1,4-lactone.

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 30-40°C).

-

Measure the formation of formazan from the reduction of nitro blue tetrazolium, which is coupled to the oxidation of L-gulono-1,4-lactone, by monitoring the increase in absorbance at 560 nm.

-

A unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 nmol of ascorbic acid per minute under the specified conditions.[5]

Purification of L-Gulonolactone Oxidase from Rat Liver Microsomes

This protocol provides a general outline for the purification of GULO.

Materials:

-

Fresh or frozen rat liver

-

Homogenization buffer (e.g., Tris-HCl with sucrose and EDTA)

-

Detergent for solubilization (e.g., sodium deoxycholate)

-

Chromatography resins (e.g., ion-exchange, size-exclusion)

-

Centrifuge

-

Chromatography system

Procedure:

-

Homogenize rat liver in homogenization buffer.

-

Perform differential centrifugation to isolate the microsomal fraction.

-

Solubilize the microsomal pellet with a suitable detergent to release membrane-bound proteins, including GULO.

-

Centrifuge at high speed to remove insoluble material.

-

Subject the supernatant to a series of chromatography steps, such as ion-exchange and size-exclusion chromatography, to purify GULO.

-

Monitor the enzyme activity at each step using the GULO assay to track purification.

-

Analyze the purity of the final enzyme preparation by SDS-PAGE.[3]

Conclusion

This compound is a cornerstone molecule in the biological and industrial synthesis of Vitamin C. Its conversion to L-ascorbic acid, catalyzed by L-gulonolactone oxidase in animals, represents the final and a highly regulated step in the endogenous production of this vital nutrient. The absence of a functional GULO enzyme in humans underscores the dietary importance of Vitamin C. Furthermore, the chemical principles of the conversion of a gulonic acid derivative are mirrored in the industrial Reichstein process, highlighting the fundamental nature of this biochemical transformation. Continued research into the regulation of GULO and the optimization of industrial synthesis pathways holds promise for advancements in nutrition, medicine, and biotechnology.

References

- 1. mdpi.com [mdpi.com]

- 2. EC 1.1.3.8 [iubmb.qmul.ac.uk]

- 3. Purification and characterization of L-gulono-gamma-lactone oxidase from rat and goat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recombinant C-Terminal Catalytic Domain of Rat L-Gulono Lactone Oxidase Produced in Bacterial Cells Is Enzymatically Active - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Reichstein process - Wikipedia [en.wikipedia.org]

- 7. Vitamin C Production: Industrial Process, Inputs, Technologies, and Sustainability Outlook [chemanalyst.com]

- 8. researchgate.net [researchgate.net]

The Discovery and Enduring Significance of L-Gulonic Acid, γ-Lactone: A Cornerstone of Vitamin C Synthesis

For Immediate Release

A deep dive into the history, properties, and pivotal role of L-Gulonic acid, γ-lactone, a critical intermediate in the biosynthesis of ascorbic acid (Vitamin C). This technical guide serves researchers, scientists, and drug development professionals by providing a comprehensive overview of this essential molecule.

First identified as a key intermediate in the groundbreaking Reichstein process for the synthesis of Vitamin C in 1934, L-Gulonic acid, γ-lactone has since been a subject of significant scientific interest. Its discovery was not a singular event but rather a crucial step in the broader, intense effort of the early 20th century to understand and replicate the structure of the vital anti-scurvy agent, Vitamin C. The work of Tadeus Reichstein and his contemporaries, including Sir Norman Haworth and Sir Edmund Hirst, in elucidating the synthetic pathways of ascorbic acid, firmly established the importance of L-Gulonic acid, γ-lactone.[1][2]

This guide offers an in-depth exploration of its discovery, physicochemical properties, and its central role in the metabolic pathway leading to Vitamin C. Furthermore, it provides detailed experimental protocols and visual diagrams to facilitate a deeper understanding for researchers in the field.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for L-Gulonic acid, γ-lactone is presented below, offering a valuable resource for easy comparison and reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₆ | [3] |

| Molecular Weight | 178.14 g/mol | [3] |

| CAS Number | 1128-23-0 | [3] |

| Melting Point | 187-190 °C | |

| Appearance | White solid | [4] |

| Optical Activity | [α]¹⁹/D +55°, c = 4 in H₂O | |

| Solubility | Soluble in water. Soluble in DMSO at 36 mg/mL (202.08 mM). | [4][5] |

| Storage Temperature | 2-8°C |

The Central Role in Vitamin C Biosynthesis

In most animals, L-Gulonic acid, γ-lactone is the immediate precursor to L-ascorbic acid. The biosynthesis of Vitamin C begins with D-glucose and proceeds through several enzymatic steps to produce 2-keto-L-gulonic acid. This intermediate then undergoes lactonization to form L-Gulonic acid, γ-lactone. The final and critical step is the oxidation of L-Gulonic acid, γ-lactone to L-ascorbic acid, a reaction catalyzed by the enzyme L-gulonolactone oxidase (GULO).[6][7]

Humans and other primates, as well as guinea pigs and some bat species, lack a functional GULO enzyme due to genetic mutations, rendering them unable to synthesize their own Vitamin C and necessitating its intake from dietary sources.[6][7]

Experimental Protocols

Synthesis of L-Gulonic acid, γ-lactone from L-Ascorbic Acid

This protocol details a common laboratory-scale synthesis of L-Gulonic acid, γ-lactone via the hydrogenation of L-ascorbic acid.

Materials:

-

L-Ascorbic acid

-

10% Palladium on carbon (Pd/C) catalyst

-

Deionized water

-

Parr hydrogenator or similar hydrogenation apparatus

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Dissolve L-ascorbic acid (e.g., 83.9 g, 0.477 mol) in deionized water (e.g., 600 mL).

-

Carefully add 10% Pd/C catalyst (e.g., 8.3 g) to the solution.

-

Transfer the reaction mixture to a Parr hydrogenator.

-

Hydrogenate the mixture at a sustained hydrogen pressure of 48 psi at 18°C for 62 hours.

-

Upon completion of the reaction, carefully filter the mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under vacuum using a rotary evaporator to yield a solid.

-

Dry the resulting solid in a vacuum oven at 50°C for 18 hours to obtain L-Gulonic acid, γ-lactone as an off-white solid.[8]

References

- 1. 2️⃣Who Was the First to Synthesize This Molecule? - ChemistryViews [chemistryviews.org]

- 2. sciencenotes.org [sciencenotes.org]

- 3. L-Gulonic acid, gamma-lactone | C6H10O6 | CID 439373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. selleckchem.com [selleckchem.com]

- 6. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]

- 7. WikiGenes - GULO - gulonolactone (L-) oxidase [wikigenes.org]

- 8. L(+)-Gulonic acid gamma-lactone | 1128-23-0 [chemicalbook.com]

L-Gulonic Acid, Gamma-Lactone: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Gulonic acid, gamma-lactone, more commonly known as L-gulono-1,4-lactone, is a naturally occurring six-carbon sugar lactone that serves as a pivotal intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in a vast array of biological organisms. While its presence is widespread across the plant and animal kingdoms, as well as in various microorganisms, its role as a transient metabolite often results in low endogenous concentrations, making its direct quantification challenging. This technical guide provides a comprehensive overview of the natural occurrence of L-gulono-1,4-lactone, delving into the key biosynthetic pathways that lead to its formation. Detailed experimental protocols for its extraction and analysis are presented, alongside a discussion of the enzymatic assays used to infer its presence through the activity of L-gulono-1,4-lactone oxidase. This document aims to be an in-depth resource for researchers investigating Vitamin C metabolism and those in the field of drug development exploring pathways involving this key lactone.

Natural Occurrence and Sources

L-Gulono-1,4-lactone is an endogenous metabolite found in a wide range of organisms capable of synthesizing their own Vitamin C. Its natural occurrence is intrinsically linked to the presence and activity of the enzyme L-gulono-1,4-lactone oxidase (GULO), which catalyzes its conversion to L-ascorbic acid.

Plants: Plants are a primary source of dietary Vitamin C for humans, and they synthesize it through multiple routes. The L-gulose and myo-inositol pathways converge to produce L-gulono-1,4-lactone as a direct precursor to L-ascorbic acid.[1] While the presence of L-gulono-1,4-lactone is implied in these pathways, quantitative data on its concentration in various plant tissues is scarce in the scientific literature. Studies have shown that exogenous application of L-gulono-1,4-lactone to certain plant tissues, such as detached beans (Phaseolus vulgaris) and strawberry (Fragaria x ananassa) fruits, leads to an increase in ascorbic acid content, confirming the enzymatic machinery for its conversion is present.[2] However, in a detailed analysis of the floral nectar of Mucuna sempervirens, L-gulono-1,4-lactone was not detected via HPLC, suggesting its concentration can be below the limit of detection in certain tissues.[2][3]

Animals: Most animals, with the notable exceptions of primates (including humans), guinea pigs, and some bats and birds, can synthesize ascorbic acid from glucose. In these animals, L-gulono-1,4-lactone is a key intermediate synthesized in the liver or kidneys. The enzyme GULO is responsible for the final step of this conversion. The inability of humans and other specific species to produce Vitamin C is due to mutations in the GULO gene, rendering the enzyme non-functional.[2]

Microorganisms: L-Gulono-1,4-lactone and its biosynthetic pathways are also present in various microorganisms, including yeast, fungi, and bacteria. In Saccharomyces cerevisiae, an enzyme with L-galactono-1,4-lactone oxidase activity shows competitive inhibition by L-gulono-1,4-lactone, indicating its interaction with the ascorbic acid biosynthesis pathway in this organism.[4] Certain bacteria and fungi are known to produce a variety of lactones, and the enzymatic machinery for their synthesis and degradation is an active area of research.[5][6]

Biosynthetic Pathways

L-Gulono-1,4-lactone is a central molecule in the metabolic pathways leading to the synthesis of L-ascorbic acid. The primary pathways vary between different organisms.

The Animal Pathway (Glucuronic Acid Pathway)

In animals capable of synthesizing Vitamin C, the pathway typically starts from D-glucose and proceeds through D-glucuronic acid and L-gulonic acid. The final step is the oxidation of L-gulono-1,4-lactone to 2-keto-L-gulono-lactone by GULO, which then spontaneously tautomerizes to L-ascorbic acid.

Plant Pathways

Plants utilize several pathways for ascorbic acid biosynthesis, with the L-gulose and myo-inositol pathways leading to the formation of L-gulono-1,4-lactone.

Quantitative Data

As a transient intermediate in metabolic pathways, the direct quantification of L-gulono-1,4-lactone in biological tissues is challenging and not widely reported in the literature. The available data often focuses on the activity of the enzyme L-gulono-1,4-lactone oxidase (GULO), which utilizes L-gulono-1,4-lactone as a substrate. The table below summarizes the kinetic parameters of GULO from various sources, which indirectly reflects the interaction with its substrate.

| Organism/Source | Enzyme | Km for L-gulono-1,4-lactone (mM) |

| Rattus norvegicus (Rat) Liver | fGULO | 0.0535 |

| Rattus norvegicus (Rat) Liver | cGULO | 0.042 |

| Grifola frondosa | GULLO | 24 |

| Arabidopsis thaliana | AtGULLO5 | 33.8 |

fGULO: full-length L-gulono-γ-lactone oxidase; cGULO: C-terminal L-gulono-γ-lactone oxidase; GULLO: L-gulono-γ-lactone oxidase; AtGULLO5: Arabidopsis thaliana homologue of GULLO

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of L-gulono-1,4-lactone from biological samples, as well as for the assay of the enzyme that metabolizes it.

Extraction of L-Gulono-1,4-lactone from Plant Tissues (General Protocol)

This protocol is a general guideline and may require optimization depending on the specific plant material.

Objective: To extract L-gulono-1,4-lactone from plant tissues for subsequent analysis.

Materials:

-

Fresh or frozen plant tissue

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Methanol, HPLC grade

-

Dichloromethane, HPLC grade

-

Ultrasound bath

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.45 µm, PTFE)

Procedure:

-

Immediately freeze the collected plant tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.

-

Add 20 mL of a 1:1 (v/v) mixture of methanol and dichloromethane.

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate the mixture in an ultrasound bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet two more times with fresh solvent.

-

Combine all supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Re-dissolve the dried extract in a known volume of the mobile phase to be used for HPLC analysis.

-

Filter the reconstituted extract through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Analysis of L-Gulono-1,4-lactone

This method is adapted from a study on floral nectar and may require modification for other sample matrices.[2][3]

Objective: To separate and quantify L-gulono-1,4-lactone using High-Performance Liquid Chromatography.

Instrumentation and Conditions:

-

HPLC System: An isocratic HPLC system with a refractive index detector.

-

Column: Carbohydrate column (e.g., Shodex SC1011).

-

Mobile Phase: Purified water.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 85°C.

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare a series of standard solutions of L-gulono-1,4-lactone in the mobile phase at known concentrations.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the filtered sample extract.

-

Identify the L-gulono-1,4-lactone peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of L-gulono-1,4-lactone in the sample using the calibration curve.

Enzymatic Assay of L-Gulono-1,4-lactone Oxidase (GULO) Activity

This assay measures the activity of GULO by quantifying the amount of ascorbic acid produced from L-gulono-1,4-lactone. This can be used to infer the presence of the substrate in a sample if the enzyme is in excess.

Objective: To determine the activity of GULO in a biological sample.

Materials:

-

Enzyme extract (from tissue homogenate, cell lysate, etc.)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Reduced glutathione (50 mM)

-

L-Gulono-1,4-lactone (L-GulL) solution (200 mM)

-

Trichloroacetic acid (TCA), 50%

-

Ice

-

Centrifuge

-

HPLC system for ascorbic acid analysis

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0) and 50 mM reduced glutathione.

-

Add an aliquot of the enzyme extract to the reaction mixture.

-

Initiate the reaction by adding 200 mM L-gulono-1,4-lactone to a final volume of 1 mL.

-

Incubate the reaction mixture at 37°C for 20 minutes.

-

Stop the reaction by adding 0.1 mL of 50% TCA.

-

Incubate on ice for 20 minutes.

-

Centrifuge at 13,000 x g for 15 minutes to pellet precipitated proteins.

-

Analyze the supernatant for ascorbic acid content using a suitable HPLC method.[1]

Conclusion

This compound is a crucial, yet often transient, intermediate in the biosynthesis of L-ascorbic acid across a wide range of organisms. While its direct quantification in natural sources remains a challenge, its presence and metabolic significance are well-established. The experimental protocols outlined in this guide provide a solid foundation for researchers seeking to investigate the role of L-gulono-1,4-lactone in various biological systems. Further research focusing on the development of highly sensitive analytical methods is needed to elucidate the precise concentrations of this important metabolite in different natural sources, which will undoubtedly contribute to a deeper understanding of Vitamin C metabolism and its regulation.

References

- 1. Characterization of Two Arabidopsis L-Gulono-1,4-lactone Oxidases, AtGulLO3 and AtGulLO5, Involved in Ascorbate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Characterization of a L-Gulono-1,4-Lactone Oxidase Like Protein in the Floral Nectar of Mucuna sempervirens, Fabaceae [frontiersin.org]

- 3. Characterization of a L-Gulono-1,4-Lactone Oxidase Like Protein in the Floral Nectar of Mucuna sempervirens, Fabaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of ascorbate in yeast. Purification of L-galactono-1,4-lactone oxidase with properties different from mammalian L-gulonolactone oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of L-Gulonic Acid, Gamma-Lactone

This technical guide provides a comprehensive overview of the key physical properties of L-Gulonic acid, gamma-lactone (CAS No. 1128-23-0), a vital intermediate in various organic synthesis pathways, including the biosynthesis of Vitamin C.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations.

Physical Properties: A Quantitative Overview

This compound is a white to off-white solid crystalline substance.[1][2] Its physical characteristics are crucial for its handling, application in synthesis, and formulation development. The following table summarizes its primary physical properties based on available literature.

| Property | Value | Source(s) |

| Melting Point | 187-190 °C | [1][2][3] |

| 182-184 °C | [2] | |

| Solubility | ||

| Water | Soluble / Sparingly Soluble | [2][3][4][5][6][7][8] |

| DMSO | Slightly Soluble; 36 mg/mL (202.08 mM) | [2][5][7][8][9] |

| Methanol | Slightly Soluble | [2][5][7][8] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard laboratory protocols for measuring the melting point and solubility of this compound.

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas impurities tend to depress and broaden the melting range.[10] The capillary method is a widely used and reliable technique.[11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube)

-

Glass capillary tubes (one end sealed)

-

Thermometer

-

Mortar and pestle (if sample needs to be powdered)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[12]

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of solid will be forced into the tube.[10]

-

Packing the Sample: To move the solid to the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube through a long, narrow glass tube.[10][12] The packed sample height should be between 2-3 mm for an accurate reading.[12]

-

Apparatus Setup: Place the loaded capillary tube into the designated slot in the melting point apparatus.[12]

-

Initial Determination (Rapid Heating): Heat the apparatus rapidly to obtain an approximate melting point. This provides a target range for the more precise measurement.

-

Accurate Determination (Slow Heating): Allow the apparatus to cool to at least 15°C below the approximate melting point.[12] Begin heating again at a slow, controlled rate of approximately 1-2°C per minute.[12]

-

Recording the Melting Range: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting). Continue heating slowly and record the temperature at which the last crystal of the solid melts completely. The recorded values represent the melting point range.

Solubility is a critical parameter for reaction chemistry, purification, and formulation. The following protocol provides a general method for qualitatively and semi-quantitatively assessing the solubility of this compound in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer and/or sonicator

-

Graduated pipettes or burette

-

Analytical balance

Procedure:

-

Sample Preparation: Weigh a precise amount of this compound (e.g., 10-25 mg) and place it into a small test tube.[13][14]

-

Solvent Addition: Add a measured volume of the desired solvent (e.g., water, DMSO, methanol) in small increments.[13]

-

Mixing: After each addition, shake the test tube vigorously.[13] For substances that are slow to dissolve, employ more rigorous mechanical techniques such as vortexing (1-2 minutes) or sonication (up to 5 minutes).[14] Gentle warming to 37°C can also be applied if the compound remains undissolved.[14]

-

Observation: A compound is considered dissolved when the solution is clear, with no visible precipitate or cloudiness.[14]

-

Classification:

-

Qualitative: Record the solubility as "soluble," "sparingly soluble," "slightly soluble," or "insoluble" based on the amount of solvent required to dissolve the solute.

-

Quantitative: To determine a specific concentration (e.g., mg/mL), continue adding known volumes of solvent until the solid is fully dissolved. The final concentration is calculated from the total mass of the solute and the total volume of the solvent used.

-

Visualized Experimental Workflow

The logical flow of the experimental procedures for determining the physical properties of this compound can be visualized as follows.

References

- 1. Page loading... [guidechem.com]

- 2. L(+)-Gulonic acid gamma-lactone | 1128-23-0 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. L(+)-Gulonic acid gamma-lactone manufacturers and suppliers in india [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of L-Gulonic Acid, γ-Lactone from L-Ascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Gulonic acid, γ-lactone, a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in many organisms, is a valuable chiral starting material for the synthesis of various pharmaceuticals.[1][2] This document provides detailed protocols for the chemical synthesis of L-Gulonic acid, γ-lactone from L-ascorbic acid via catalytic hydrogenation. The described method is a stereoselective process that yields the desired L-gulono-1,4-lactone.[1][3]

Reaction Principle

The synthesis involves the reduction of the enediol double bond within the lactone ring of L-ascorbic acid. This is achieved through catalytic hydrogenation, where hydrogen gas is delivered to the less sterically hindered face of the molecule, resulting in a stereospecific syn-addition.[1] This process is essentially the reverse of the enzymatic dehydrogenation that occurs in biological systems that synthesize ascorbic acid.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of L-Gulonic acid, γ-lactone from L-ascorbic acid using different catalysts as reported in the literature.

| Parameter | 10% Palladium on Carbon (Pd/C) | Rhodium on Carbon (Rh/C) |

| Reactant | L-Ascorbic Acid (1) | L-Ascorbic Acid (1) |

| Product | L-gulono-1,4-lactone (2) | L-gulono-1,4-lactone (2) |

| Solvent | Water | Water |

| Temperature | Ambient Temperature | Not specified, presumed ambient |

| Reaction Time | ~18 hours | Shorter than Pd/C |

| Catalyst Loading | Not specified | Not specified |

| Yield | Not explicitly stated, but described as "complete reduction" | Not explicitly stated, but described as "most effective" |

Note: While specific yields were not provided in the referenced abstracts, the protocols suggest a high conversion rate.

Experimental Protocols

This section details the laboratory procedure for the synthesis of L-Gulonic acid, γ-lactone from L-ascorbic acid.

Materials and Equipment:

-

L-Ascorbic acid

-

10% Palladium on carbon (Pd/C) or Rhodium on Carbon (Rh/C) catalyst

-

Distilled water

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filter paper (e.g., Whatman #1)

-

Rotary evaporator

-

Crystallization dish

-

Standard laboratory glassware

Procedure: Catalytic Hydrogenation using Palladium on Carbon

-

Reaction Setup: In a suitable hydrogenation flask, dissolve L-ascorbic acid in distilled water.

-

Catalyst Addition: Carefully add 10% palladium on carbon catalyst to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and then introduce hydrogen gas. Pressurize the vessel according to the apparatus specifications.

-

Reaction: Stir the mixture vigorously at ambient temperature. The reduction is typically complete in about 18 hours.[1] A previously reported method by Pfizer also describes the reaction taking 24 hours at 50°C.[3]

-

Work-up: After the reaction is complete, carefully vent the hydrogen gas.

-

Filtration: Filter the reaction mixture through a pad of filter paper to remove the palladium catalyst.

-

Concentration: Concentrate the filtrate using a rotary evaporator to obtain a syrup.

-

Crystallization: Transfer the syrup to a crystallization dish and allow it to stand. The L-gulono-1,4-lactone will crystallize.

Note on Catalyst Selection:

While 10% palladium on carbon is effective, Rhodium on Carbon has been reported to be a more effective catalyst for this transformation.[1] Other catalysts such as platinum and ruthenium have shown minimal activity.[1]

Safety Precaution:

Activated Raney nickel should be avoided as a catalyst for this reaction. It has been reported to cause rapid decomposition of ascorbic acid, leading to a dangerous build-up of pressure.[1]

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the stereoselective catalytic hydrogenation of L-ascorbic acid to L-gulono-1,4-lactone.

References

Synthesis of L-Gulonic Acid γ-Lactone: A Compilation of Laboratory Protocols

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive guide on the synthesis of L-Gulonic acid, γ-lactone. This document provides detailed application notes and laboratory protocols for various synthetic routes, complete with quantitative data, experimental methodologies, and visual diagrams of reaction pathways and workflows.

L-Gulonic acid, γ-lactone, a crucial precursor in the biosynthesis of ascorbic acid (Vitamin C) in many animals, is a molecule of significant interest in various fields of chemical and biological research.[1] Its synthesis is a key step in understanding and replicating the natural pathways of Vitamin C production and in the development of novel therapeutic agents.

Synthesis Protocols: An Overview

This compilation details two primary chemical pathways for the synthesis of L-Gulonic acid, γ-lactone: the catalytic hydrogenation of L-Ascorbic acid and the reduction of D-Glucuronic acid.

From L-Ascorbic Acid: Catalytic Hydrogenation

A prevalent and efficient method for synthesizing L-Gulonic acid, γ-lactone is through the catalytic hydrogenation of L-Ascorbic acid. This process typically involves the use of a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.

Experimental Protocol:

-

Dissolution: L-Ascorbic acid is dissolved in a suitable solvent, commonly water.

-

Catalyst Addition: A 10% Pd/C catalyst is added to the solution.

-

Hydrogenation: The mixture is subjected to hydrogenation in a Parr hydrogenator or a similar apparatus under hydrogen pressure. The reaction is typically carried out at room temperature.

-

Filtration: Upon completion, the catalyst is removed by filtration.

-

Concentration: The filtrate is concentrated under vacuum to yield the crude product.

-

Purification and Drying: The resulting solid is dried in a vacuum oven to afford L-Gulonic acid, γ-lactone as an off-white solid.